molecular formula C14H9BrClN3O3 B2587775 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide CAS No. 1209092-52-3

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide

Cat. No. B2587775
CAS RN: 1209092-52-3
M. Wt: 382.6
InChI Key: VIGJENQEFUWSDT-UHFFFAOYSA-N
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Description

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide, also known as BFAOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Oxadiazole and Acetamide Derivatives : A study by Nafeesa et al. (2017) describes the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, focusing on their structural elucidation through spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C NMR. These compounds were further evaluated for their antibacterial and anti-enzymatic potentials, along with hemolytic activity assessments to gauge their cytotoxic behavior (Nafeesa et al., 2017).

Biological Screening

  • Antimicrobial and Enzyme Inhibition Activities : Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives and screened them for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, finding them to have notable efficacy against acetylcholinesterase (Rehman et al., 2013).
  • α-Glucosidase Inhibitory Potential : Iftikhar et al. (2019) investigated N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide for their α-glucosidase inhibitory potential, identifying several compounds as promising inhibitors. Molecular modeling and ADME predictions supported these findings, suggesting these compounds as potential drug leads (Iftikhar et al., 2019).

properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O3/c15-11-6-5-10(21-11)13-18-19-14(22-13)17-12(20)7-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJENQEFUWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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